Bmvc-8C3O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

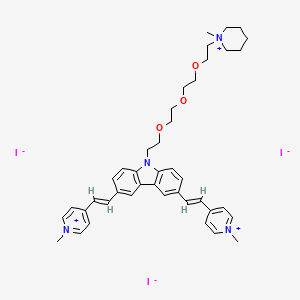

BMVC-8C3O is a DNA G-quadruplexe (G4) ligand . It can induce topological conversion of non-parallel to parallel forms in human telomeric DNA G4s .

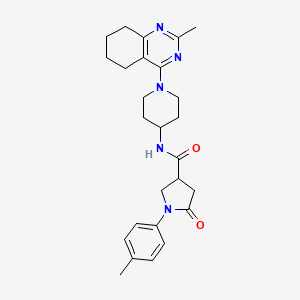

Molecular Structure Analysis

The molecular weight of BMVC-8C3O is 1042.62 . Its IUPAC name is 4,4’-((9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide .Chemical Reactions Analysis

BMVC-8C3O has been shown to suppress c-FOS expression by stabilizing G-rich sequences located at the c-FOS promoter .Physical And Chemical Properties Analysis

BMVC-8C3O is a solid substance . It should be stored at temperatures between -80 and -20 degrees Celsius .Scientific Research Applications

Anticancer Properties

BMVC-8C3O is a G-quadruplex ligand with anticancer properties . G-quadruplex secondary structures are formed in nucleic acids by sequences that are rich in guanine . It has been demonstrated that BMVC-8C3O suppresses c-FOS expression by stabilizing G-rich sequences located at the c-FOS promoter . The suppression of c-FOS expression by BMVC-8C3O increased the sensitivity of acquired resistant cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . Combining BMVC-8C3O and osimertinib had a synergistic effect in inhibiting the growth of acquired resistant cancers both in vitro and in animal models .

Inducing Topological Transformation in Human Telomeric DNA G-quadruplexes

BMVC-8C3O is a DNA G-quadruplex (G4) ligand that can induce a topological transformation in human telomeric DNA G4s from an antiparallel to a parallel form . This transformation is significant as it can potentially impact the stability of the telomeres, which are critical for cellular aging and cancer.

Mechanism of Action

Target of Action

BMVC-8C3O is a G-quadruplex ligand . Its primary target is the c-FOS promoter , which is rich in guanine and forms G-quadruplex secondary structures . The c-FOS gene plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .

Mode of Action

BMVC-8C3O interacts with its target by stabilizing the G-rich sequences located at the c-FOS promoter . This stabilization suppresses the expression of the c-FOS gene .

Biochemical Pathways

The suppression of c-FOS expression by BMVC-8C3O leads to increased sensitivity of cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . This suggests that BMVC-8C3O affects the epidermal growth factor receptor pathway , which is critical for cell growth and survival .

Pharmacokinetics

Its ability to suppress c-fos expression and increase the sensitivity of cancer cells to osimertinib suggests that it can effectively reach its target site and exert its action .

Result of Action

The result of BMVC-8C3O’s action is the inhibition of cancer cell growth . By suppressing c-FOS expression, BMVC-8C3O increases the sensitivity of cancer cells to osimertinib, leading to a synergistic effect in inhibiting the growth of resistant cancers both in vitro and in animal models .

Action Environment

The action of BMVC-8C3O is influenced by the presence of guanine-rich sequences in the c-FOS promoter . These sequences form G-quadruplex secondary structures, which are the targets of BMVC-8C3O . The presence of these structures is a key environmental factor that enables BMVC-8C3O to exert its action .

Future Directions

properties

IUPAC Name |

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMJOQQQBQBOMV-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53I3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bmvc-8C3O | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844112.png)

![3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2844116.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)

![N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2844122.png)

![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)